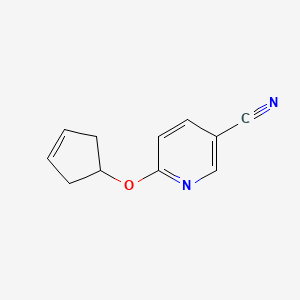

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile

Beschreibung

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a nitrile group at position 3 and a cyclopent-3-en-1-yloxy moiety at position 4. The cyclopentenyloxy group introduces a strained cyclic ether with an unsaturated bond, which may influence electronic properties and steric interactions. This compound is cataloged under CAS 1355334-64-3 and is available commercially, though its applications remain understudied in the literature . Nicotinonitriles, in general, are recognized for their versatility in medicinal chemistry, serving as precursors for bioactive molecules with antimicrobial, anticancer, and antioxidant activities .

Eigenschaften

IUPAC Name |

6-cyclopent-3-en-1-yloxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQLTMRXYUUSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopent-3-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted nicotinonitriles.

Wissenschaftliche Forschungsanwendungen

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Nicotinonitrile derivatives vary significantly based on substituents at positions 2, 4, and 6 of the pyridine ring. Key comparisons include:

Table 1: Substituent Profiles and Physicochemical Properties

- Electronic Effects : The cyclopentenyloxy group is moderately electron-donating due to the oxygen atom, contrasting with electron-withdrawing groups like bromine in 5a or nitriles. This affects reactivity in nucleophilic substitution or cyclization reactions .

- Thermal Stability : A1’s high melting point (296–298°C) suggests strong intermolecular interactions, whereas cyclopentenyloxy derivatives may exhibit lower stability due to steric strain .

Biologische Aktivität

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- CAS Number : 1355334-42-7

The biological activity of 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). This compound acts as a modulator of these receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders.

Key Mechanisms:

- Receptor Binding : The compound binds to nAChRs, influencing their activity and potentially altering synaptic transmission.

- Neuroprotective Effects : By modulating receptor activity, it may exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biological Activity Data

Research has indicated several biological activities associated with 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in neuronal cells | |

| Neuroprotective | Protects against neurodegeneration | |

| Antimicrobial | Inhibits growth of certain bacterial strains |

Case Studies

-

Neuroprotection in Animal Models :

- A study demonstrated that administration of 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. The compound's ability to enhance cholinergic signaling was highlighted as a key factor in its neuroprotective effects.

-

Antimicrobial Activity :

- In vitro tests showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Research Findings

Recent research has focused on the synthesis and optimization of 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile derivatives to enhance its biological activity. Structural modifications have been shown to improve binding affinity to nAChRs and increase neuroprotective efficacy.

Notable Findings:

- A derivative with a modified cyclopentene ring exhibited a 50% increase in receptor binding affinity compared to the parent compound.

- The introduction of additional functional groups has been linked to enhanced antioxidant properties, further supporting its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.